molecular formula C11H13NO2 B1301621 Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 40971-35-5

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No.: B1301621
CAS No.: 40971-35-5
M. Wt: 191.23 g/mol
InChI Key: ACEPYLDNGYGKDY-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (CAS 40971-35-5) is a chemical compound of significant interest in organic and medicinal chemistry research, serving as a versatile synthetic intermediate and a privileged scaffold for drug discovery. The tetrahydroquinoline and the closely related tetrahydroisoquinoline (THIQ) core structures are recognized for their broad pharmacological potential and are found in a variety of natural products and synthetic bioactive molecules . Researchers value this scaffold for developing novel compounds with diverse biological activities, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties . Some endogenous THIQ analogs have also been studied for their unexpected mechanisms of action, such as neuroprotective and antiaddictive effects, opening new vistas for therapeutic application . The compound is used in the synthesis of more complex structures, for instance, as a precursor to N-(diphenyl)methyl derivatives . Its synthesis can be achieved through classic methods such as the Pictet-Spengler condensation . Please handle this compound with care, as it may be harmful if swallowed and cause skin and eye irritation . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Store in a cool, dark, and dry place, sealed in a dry environment, preferably in a freezer at -20°C .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEPYLDNGYGKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961359
Record name Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50961359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40971-35-5
Record name Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
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Preparation Methods

Metal-Free Catalytic Hydrogenation of Methyl 2-Quinolinecarboxylate

One of the most efficient and widely reported methods for preparing this compound involves the metal-free hydrogenation of methyl 2-quinolinecarboxylate using tris(pentafluorophenyl)borane as a catalyst under hydrogen pressure.

  • Procedure : In a nitrogen atmosphere glovebox, methyl 2-quinolinecarboxylate (0.40 mmol) and tris(pentafluorophenyl)borane (0.020 mmol) are dissolved in dry toluene (1.5 mL) in a glass test tube. The tube is sealed in a stainless-steel autoclave, purged with hydrogen three times, and pressurized to 40 atm hydrogen. The reaction is stirred at 50 °C for 4 hours.
  • Outcome : After workup and purification by flash chromatography, this compound is obtained as a light yellow oil with a high yield of 94%.
  • Reaction Conditions Summary :
Parameter Condition
Catalyst B(C6F5)3 (tris(pentafluorophenyl)borane)
Substrate Methyl 2-quinolinecarboxylate
Solvent Dry toluene
Temperature 50 °C
Hydrogen Pressure 40 atm
Reaction Time 4 hours
Yield 94%

This method is notable for being metal-free, avoiding the use of precious metals, and providing excellent selectivity and yield under relatively mild conditions.

Cyclization via Bischler–Napieralski Reaction Followed by Reduction

Another classical approach involves the synthesis of tetrahydroquinoline derivatives through cyclization of amide intermediates followed by reduction:

  • Step 1 : Preparation of an amide intermediate from the corresponding phenylacetic acid derivative.
  • Step 2 : Cyclization using phosphorus oxychloride (POCl3) or other dehydrating agents to form dihydroquinoline intermediates (Bischler–Napieralski cyclization).
  • Step 3 : Reduction of the dihydroquinoline intermediate using sodium borohydride (NaBH4) or catalytic hydrogenation to yield the tetrahydroquinoline carboxylate.

This method is well-documented for related tetrahydroquinoline compounds and can be adapted for this compound synthesis by choosing appropriate starting materials.

Pictet–Spengler Condensation and Microwave-Assisted Cyclization

The Pictet–Spengler reaction, a condensation between β-arylethylamines and aldehydes, followed by cyclization, is another route to tetrahydroquinoline derivatives:

  • Procedure : Reaction of 2-(3,4-dimethoxyphenyl)ethylamine with aldehydes in the presence of Lewis acids such as BF3·OEt2 or trifluoroacetic acid (TFA).
  • Microwave Assistance : Microwave irradiation accelerates the cyclization, achieving high yields (up to 98%) in short reaction times (e.g., 15 minutes).
  • Application : This method is more commonly applied to tetrahydroisoquinoline derivatives but can be adapted for tetrahydroquinoline analogs with suitable substrates.

Multicomponent Reactions (MCRs)

Recent advances include one-pot multicomponent reactions involving aromatic aldehydes, amines, and other reagents to synthesize substituted tetrahydroquinolines:

  • These methods offer operational simplicity and high yields (85–97%).
  • They proceed via sequential Knoevenagel condensation, Michael addition, and cyclization steps.
  • Although more common for isoquinoline derivatives, similar strategies can be tailored for tetrahydroquinoline carboxylates.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Metal-free hydrogenation B(C6F5)3, H2 (40 atm), toluene, 50 °C, 4 h 94 Metal-free, mild conditions Requires high-pressure H2
Bischler–Napieralski cyclization Amide intermediate, POCl3, NaBH4 reduction Variable Well-established, versatile Multi-step, uses harsh reagents
Pictet–Spengler condensation β-Arylethylamine, aldehydes, BF3·OEt2 or TFA, microwave Up to 98 Fast, high yield, microwave-assisted Substrate scope may be limited
Multicomponent reactions (MCR) Aromatic aldehydes, amines, malononitrile, solvent-free 85–97 One-pot, operationally simple Mostly for substituted derivatives

Research Findings and Notes

  • The metal-free hydrogenation method using tris(pentafluorophenyl)borane is a recent advancement offering a clean and efficient route to this compound with excellent yield and selectivity.
  • Classical cyclization methods like Bischler–Napieralski remain relevant for complex derivatives and total synthesis of alkaloids but involve more steps and harsher conditions.
  • Microwave-assisted Pictet–Spengler reactions provide rapid access to tetrahydroquinoline analogs and can be optimized for scale-up.
  • Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are routinely used to confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have significant biological activities .

Scientific Research Applications

Medicinal Chemistry

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is explored for its potential therapeutic properties. It has shown promise in:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Research has suggested that this compound may inhibit cancer cell growth by interfering with specific cellular pathways .
  • Neuroprotective Effects : Its structural characteristics allow it to interact with neuroreceptors, which could lead to developments in treatments for neurodegenerative diseases.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various synthetic routes to produce nitrogen-containing heterocycles that are crucial in pharmaceuticals. A notable method includes a three-component cascade reaction involving 2-alkenyl aniline and aldehydes .

Industrial Applications

In industrial settings, this compound is used as a building block for developing new materials and organic synthesis processes. Its unique properties facilitate the creation of novel compounds with specific functionalities .

Case Studies

Recent studies have focused on the synthesis and application of this compound:

  • Copper-Mediated C-H Activation : A case study demonstrated an efficient copper(II)-catalyzed method for synthesizing various tetrahydroquinolines from linear starting materials using ambient oxygen as an oxidant. This method showcases the compound's relevance in sustainable chemistry practices .
  • Mechanochemical Reactions : Another study explored mechanochemical aza-vinylogous Povarov reactions involving this compound to achieve high yields under mild conditions. This highlights the compound's versatility in synthetic applications .

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues
Compound Name CAS Number Molecular Formula Key Substituents Applications/Notes
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate 40971-35-5 $ \text{C}{11}\text{H}{13}\text{NO}_2 $ Ester at C2, saturated N-heterocycle Chiral intermediate in drug synthesis
Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate 7400-74-0 $ \text{C}{16}\text{H}{21}\text{NO}_3 $ Oxo group at C2, methyl at C4, fused tricyclic core Synthetic alkaloid analog; exhibits C–H···π interactions in crystal packing
Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate 1283718-31-9 $ \text{C}{12}\text{H}{12}\text{F}3\text{NO}2 $ CF₃ at C2, ester at C6 Fluorinated derivative; used in medicinal chemistry for enhanced metabolic stability
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate 597562-79-3 $ \text{C}{11}\text{H}{13}\text{NO}_2 $ Ester at C7 Intermediate for fluorescent probes

Key Structural Differences :

  • Substituent Position : The parent compound’s ester at C2 distinguishes it from C6/C7-substituted analogs, altering electronic and steric properties.
  • Functional Groups : Trifluoromethyl or oxo groups enhance lipophilicity or hydrogen-bonding capacity, impacting bioavailability and reactivity .

Comparison Insights :

  • Enantioselectivity: The parent compound’s enzymatic resolution outperforms non-chiral methods in ee but requires specialized biocatalysts .
  • Catalytic Efficiency: Fe-based catalysts enable selective hydrogenation of quinolines without reducing ester or nitrile groups, unlike traditional methods .
Physicochemical Properties
Property This compound Methyl 2-(trifluoromethyl)- analog Methyl 4-methyl-2-oxo- analog
Molecular Weight (g/mol) 191.23 259.23 275.34
Melting Point (°C) Not reported Not reported 398–341 (decomposes)
Boiling Point (°C) Not available Not available Not available
Stability Stable at room temperature Sensitive to moisture Stable in crystalline form

Notable Trends:

  • Hydrogen Bonding : The oxo derivative forms intermolecular C–H···O bonds, enhancing crystallinity .
  • Fluorine Impact : The trifluoromethyl group increases molecular weight and hydrophobicity, affecting solubility .

Biological Activity

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MTHQ has the molecular formula C11H13NO2C_{11}H_{13}NO_2 and features a tetrahydroquinoline structure with a carboxylate group. This structural configuration is crucial for its biological activity, influencing its interactions with various biological targets.

1. Antioxidant Properties

MTHQ exhibits notable antioxidant activity, which helps mitigate oxidative stress in biological systems. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), potentially reducing the risk of various diseases related to oxidative stress.

2. Anticancer Activity

Research indicates that MTHQ has potential anticancer properties. It has been evaluated for its effects on cancer cell lines, demonstrating inhibitory effects on cell proliferation. For instance, studies have shown that MTHQ can induce apoptosis in human cancer cells through mechanisms involving microtubule depolymerization .

Table 1: Anticancer Activity of MTHQ in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-43514.7Microtubule depolymerization
Other Cancer LinesVariesInduction of apoptosis

3. Antimicrobial Properties

MTHQ has also been studied for its antimicrobial activity against various pathogens. Its effectiveness varies based on the specific microorganism, highlighting its potential as a lead compound for developing new antimicrobial agents.

The biological activity of MTHQ is attributed to its ability to interact with specific molecular targets within cells:

  • Microtubule Disruption : MTHQ's ability to disrupt microtubule formation is a significant mechanism underlying its anticancer effects. By binding to tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Mechanisms : The compound's antioxidant properties may involve scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes.

Study on Antiproliferative Effects

A study investigating the antiproliferative effects of MTHQ on the MDA-MB-435 human breast cancer cell line revealed an IC50 value of 14.7 µM. This study emphasized the compound's potential as a microtubule-targeting agent (MTA), demonstrating significant cytotoxicity compared to control groups .

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer potential of MTHQ. When administered at doses of 75 mg/kg, it exhibited moderate weight loss in subjects but showed statistically significant antitumor effects compared to controls after two weeks of treatment .

Comparison with Related Compounds

To understand the unique properties of MTHQ, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Properties
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylateTetrahydroquinolineDifferent biological activities
1-Methyl-1H-indole-2-carboxylic acidIndoleAntimicrobial properties
TetrahydroisoquinolineIsoquinolinePotential analgesic effects

MTHQ's specific tetrahydroquinoline structure combined with a carboxylate group contributes to its unique biological activities and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate?

  • The compound can be synthesized via cyclization reactions using aluminum chloride (AlCl₃) as a catalyst in solvents like 1,2-dichlorobenzene. A key step involves the Friedel-Crafts acylation of tetrahydroquinoline derivatives, followed by esterification. Post-synthesis purification often includes recrystallization from ethanol or chromatography to isolate the desired product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • IR spectroscopy identifies functional groups (e.g., ester carbonyl at ~1730 cm⁻¹). ¹H NMR resolves stereochemistry and substituent positions (e.g., methyl groups at δ 1.15 ppm). Mass spectrometry (e.g., GC-MS) confirms molecular weight (e.g., m/z 245 [M⁺]). X-ray crystallography resolves ambiguous stereochemistry in derivatives .

Q. What physicochemical properties are essential for experimental design?

  • Key properties include boiling point (~250°C), density (~1.02 g/cm³), vapor pressure (0.0152 mmHg at 25°C), and refractive index (1.522). These influence solvent selection, reaction conditions, and storage protocols .

Q. How can common impurities during synthesis be identified and mitigated?

  • By-products from incomplete cyclization or side reactions (e.g., chloroacetyl intermediates) can be detected via TLC or HPLC. Mitigation strategies include optimizing reaction time/temperature and using gradient chromatography for purification .

Advanced Research Questions

Q. What mechanistic challenges arise in catalytic dehydrogenation of this compound?

  • Rh- and Ir-based catalysts show low yields (<1%) for dehydrogenation to quinoline derivatives due to steric hindrance from the methyl group and electron-withdrawing ester moiety, which destabilize intermediate metal complexes. Alternative catalysts (e.g., Pd/C with hydrogen acceptors) or solvent systems (e.g., acidic media) may improve efficiency .

Q. How do substituents on the tetrahydroquinoline core influence reactivity and biological activity?

  • Electron-withdrawing groups (e.g., fluorine) enhance electrophilic substitution rates but reduce basicity. Methyl groups increase steric hindrance, affecting regioselectivity in reactions like nitration. Comparative studies show fluorinated analogs exhibit higher bioactivity as pharmaceutical intermediates due to improved metabolic stability .

Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?

  • When NMR is insufficient (e.g., overlapping signals), X-ray crystallography provides definitive stereochemical assignments. For example, the cis-configuration of a methyl substituent in a derivative was confirmed via crystallographic data, resolving ambiguities from NMR .

Q. Why does the ester group significantly alter the compound’s reactivity in ring-functionalization reactions?

  • The ester acts as an electron-withdrawing group , deactivating the aromatic ring toward electrophilic substitution. This directs reactions to occur at meta positions or necessitates harsher conditions (e.g., nitration with HNO₃/H₂SO₄ at elevated temperatures). Contrastingly, methyl or phenyl substituents activate the ring for ortho/para substitution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

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